molecular formula C8H8O2 B14511803 Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione CAS No. 62702-77-6

Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione

Cat. No.: B14511803
CAS No.: 62702-77-6
M. Wt: 136.15 g/mol
InChI Key: UYVPSSYCRFDLLZ-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-1(6)-ene-2,3-dione is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a four-membered ring and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is facilitated by a flexible NHC-based pincer ligand that interconverts between coordination modes to meet the mechanistic demands of the transformations.

Industrial Production Methods

Industrial production methods for Bicyclo[42 the use of tandem catalysis and one-pot procedures are promising approaches for scaling up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione involves its interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, which are facilitated by its strained ring system. These reactions can lead to the formation of various intermediates that interact with different molecular pathways .

Properties

CAS No.

62702-77-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

bicyclo[4.2.0]oct-1(6)-ene-2,3-dione

InChI

InChI=1S/C8H8O2/c9-7-4-2-5-1-3-6(5)8(7)10/h1-4H2

InChI Key

UYVPSSYCRFDLLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1CCC(=O)C2=O

Origin of Product

United States

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